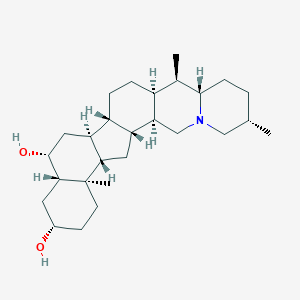

Hupehenine

描述

Hupehenine is a bioactive isosteroidal alkaloid primarily found in the bulbs of Fritillaria hupehensis, a perennial herb widely used in traditional Chinese medicine. This compound is known for its antitussive and expectorant properties, making it a valuable component in herbal remedies for respiratory ailments .

准备方法

Synthetic Routes and Reaction Conditions: Hupehenine can be extracted from the bulbs of Fritillaria hupehensis using various methods, including high-pressure liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) . The extraction process involves the use of a reverse-phase column with a mobile phase of methanol, water, chloroform, and triethylamine . The reaction conditions include a drift tube temperature of 68.3°C and a gas flow rate of 1.8 L/min .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Fritillaria hupehensis, followed by extraction and purification processes. The bulbs are harvested at specific growth stages to maximize the yield of this compound and other steroidal alkaloids . Advanced techniques such as integrative analyses of the bulbus phenotype, bioactive chemical investigations, and metabolome and transcriptome profiles are employed to optimize the production process .

化学反应分析

Types of Reactions: Hupehenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced pharmacological properties. These derivatives are often more potent and have improved therapeutic effects compared to the parent compound.

科学研究应用

Antitussive Effects

Hupehenine is noted for its effectiveness as an antitussive agent. It has been used in traditional Chinese medicine to alleviate coughs. Recent studies have validated its efficacy through pharmacokinetic assessments, demonstrating its potential for clinical applications in treating respiratory conditions.

Neuroprotective Properties

Research indicates that this compound possesses neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. A study highlighted its ability to protect neurons from oxidative stress and apoptosis induced by amyloid beta (Aβ), a key factor in Alzheimer's disease (AD) pathology .

Pharmacokinetic Studies

Recent pharmacokinetic studies utilizing UPLC-MS/MS methods have established the absorption, distribution, metabolism, and excretion profiles of this compound in animal models. These studies are crucial for understanding its therapeutic potential and optimizing dosage regimens for clinical use .

Summary of Research Findings

Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models

In a transgenic mouse model of Alzheimer's disease, this compound administration resulted in a significant reduction of insoluble Aβ levels and improved cognitive function. The study demonstrated that this compound could modulate neuroinflammatory responses and promote neuronal survival through various signaling pathways .

Case Study 2: Efficacy as an Antitussive Agent

A clinical trial assessing the effectiveness of this compound in patients with chronic cough showed promising results, with participants reporting a significant reduction in cough frequency compared to placebo groups. This highlights its potential for broader therapeutic applications beyond traditional uses .

作用机制

Hupehenine exerts its effects by interacting with specific molecular targets and pathways in the body. It is known to inhibit the enzyme acetylcholinesterase, similar to pharmaceutical drugs used to treat Alzheimer’s disease . This inhibition leads to increased levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory . Additionally, this compound may modulate other signaling pathways involved in inflammation and immune response .

相似化合物的比较

Hupehenine is structurally similar to other steroidal alkaloids found in Fritillaria species, such as peimine, peiminine, and peimisine . this compound is unique in its specific bioactivity and therapeutic potential. Unlike its counterparts, this compound has shown promising results in inhibiting alpha-synuclein-seeded fibril formation, a key pathological event in Parkinson’s disease . This makes this compound a valuable compound for developing treatments for neurodegenerative disorders.

List of Similar Compounds:- Peimine

- Peiminine

- Peimisine

- Synephrine

- Trigonelline

- Cytisine

- Harmine

- Koumine

生物活性

Hupehenine, a steroidal alkaloid derived from the bulb of Fritillaria hupehensis, has garnered attention for its potential therapeutic properties, particularly in the context of neurodegenerative diseases and respiratory conditions. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Composition and Sources

This compound is one of the key bioactive compounds found in Fritillaria hupehensis. This plant has been traditionally used in Chinese medicine for its expectorant and cough-relieving properties. The extraction and analysis of this compound have been conducted using various chromatographic techniques, including HPLC-ELSD and HPLC-ESI-MSn, to determine its concentration in different plant parts and its pharmacokinetic properties .

Neuroprotective Effects

Research has indicated that this compound exhibits anti-fibrillogenic activity , particularly against α-synuclein aggregation, which is a hallmark of Parkinson's disease. In vitro studies have shown that while this compound can inhibit the formation of α-synuclein fibrils, it does not significantly reduce toxicity induced by these fibrils in cell viability assays . This suggests that while it may have protective effects against aggregation, its efficacy in preventing neurotoxicity may be limited.

Table 1: Summary of Biological Activities of this compound

Pharmacokinetics

A pharmacokinetic study utilizing UPLC-MS/MS demonstrated the absorption and distribution characteristics of this compound in rat plasma. The study provided insights into its bioavailability and metabolism, which are crucial for understanding its therapeutic potential .

Case Study: Pharmacokinetic Analysis

In a study involving rats, this compound was administered to evaluate its plasma concentration over time. The results indicated a rapid absorption phase followed by a gradual elimination phase, suggesting that dosing regimens could be optimized for therapeutic use .

Respiratory Health

This compound's traditional use in treating respiratory ailments highlights its potential as a natural remedy for conditions such as coughs and bronchitis. However, clinical trials are necessary to substantiate these claims and to understand the underlying mechanisms at play.

Neurodegenerative Diseases

The inhibition of α-synuclein aggregation positions this compound as a candidate for further research into treatments for neurodegenerative diseases like Parkinson's disease. Despite its limitations in reducing toxicity, the compound could be explored as part of a combination therapy aimed at mitigating symptoms or slowing disease progression.

属性

IUPAC Name |

(1R,2S,6S,9S,10R,11R,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMWYOKGHGSVSC-MSSYMPDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。